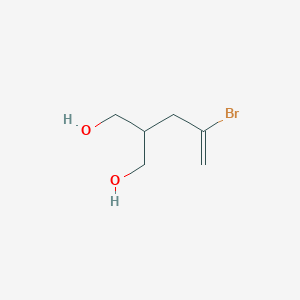

2-(2-Bromoallyl)propane-1,3-diol

Description

2-(2-Bromoallyl)propane-1,3-diol is a brominated diol featuring a central propane-1,3-diol backbone with a 2-bromoallyl substituent at the 2-position. While direct references to this compound are absent in the provided evidence, structurally related brominated and functionalized propane-1,3-diol derivatives offer insights into its properties and applications.

Properties

Molecular Formula |

C6H11BrO2 |

|---|---|

Molecular Weight |

195.05 g/mol |

IUPAC Name |

2-(2-bromoprop-2-enyl)propane-1,3-diol |

InChI |

InChI=1S/C6H11BrO2/c1-5(7)2-6(3-8)4-9/h6,8-9H,1-4H2 |

InChI Key |

VNRMZEYOKAVMTB-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC(CO)CO)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 2-(2-Bromoallyl)propane-1,3-diol with structurally analogous compounds, focusing on substituent effects, synthesis, and applications.

Brominated Propane-1,3-diol Derivatives

Key Observations :

- Substituent Position: Bromine placement significantly alters reactivity. For example, bis(bromomethyl)propane-1,3-diol (two bromomethyl groups) is optimized for flame retardancy, while 3-bromo-2-(bromomethyl)-1-propanol may exhibit different stereochemical reactivity due to its asymmetric substitution .

- Synthetic Utility : Brominated diols are commonly used as intermediates. highlights their role in synthesizing nitroesters (e.g., PETN derivatives) via nucleophilic substitution or esterification .

Aromatic and Functionalized Propane-1,3-diol Derivatives

Key Observations :

- Biological Activity: Phenolic ether derivatives (e.g., compound 9 in ) exhibit hepatoprotective effects, suggesting that propane-1,3-diol frameworks with aromatic substituents may have pharmacological relevance .

- Lignin Model Systems : Compounds like VBG and VDF mimic lignin’s β-O-4 linkages, enabling studies on enzymatic degradation and oxidative mechanisms .

Amino-Substituted Propane-1,3-diol Derivatives

Key Observations :

- Pharmaceutical Relevance: The amino group in fingolimod enhances its ability to modulate sphingosine-1-phosphate receptors, highlighting how functional group variation expands application scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.